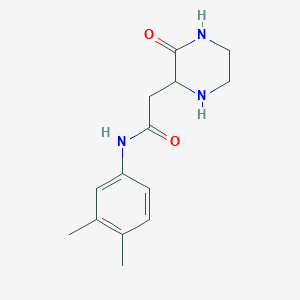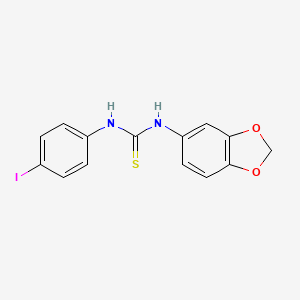
N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide
説明
N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor. The 5-HT2C receptor is a subtype of the serotonin receptor that is involved in the regulation of mood, anxiety, and addiction. By blocking the 5-HT2C receptor, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide may be able to modulate these behaviors.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. In animal models, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to increase levels of dopamine and norepinephrine in the prefrontal cortex, suggesting that it may have a stimulant-like effect. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to increase levels of acetylcholine in the hippocampus, suggesting that it may have a cognitive-enhancing effect.
実験室実験の利点と制限
One advantage of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is that it has been well studied in animal models, making it a useful tool for researchers studying anxiety, depression, and addiction. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to have relatively low toxicity, making it a safe compound to work with in the laboratory.
One limitation of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has poor solubility in water, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide. One area of interest is in the development of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide analogs that have improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide in humans.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to have potential therapeutic applications in several areas of research. One of the main areas of interest is in the treatment of anxiety and depression. Studies have shown that N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide can reduce anxiety-like behavior in animal models, suggesting that it may have anxiolytic properties. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to have antidepressant-like effects in animal models, indicating that it may be a potential treatment for depression.
Another area of interest is in the treatment of addiction. N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for drug addiction. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to reduce alcohol intake in animal models of alcohol addiction.
特性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O2/c1-26-16-4-2-3-14(11-16)13-23-7-9-24(10-8-23)19(25)22-18-6-5-15(20)12-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCSYXQSYRMCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4131247.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl acetate](/img/structure/B4131254.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4131276.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4131279.png)
![1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B4131286.png)
![methyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4131291.png)
![3-[5-(3-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4131299.png)

![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4131310.png)
![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate hydrochloride](/img/structure/B4131336.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4131342.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4131346.png)